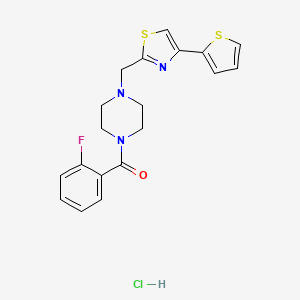

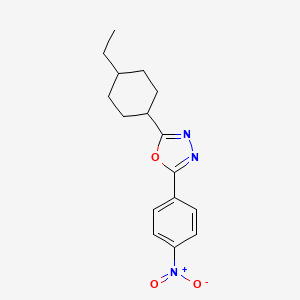

![molecular formula C16H26N4O2 B2837742 tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate CAS No. 1233951-94-4](/img/structure/B2837742.png)

tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H24N4O2 . It is also known as "4- (5-Amino-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-12(7-9-19)18-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3, (H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.38 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is a crucial intermediate in the synthesis of small molecule anticancer drugs. The synthesis involves several steps, including nucleophilic substitution and oxidation reactions, aiming to develop effective drugs to overcome resistance in cancer treatment. The pathway targets the PI3K/AKT/mTOR pathway, essential for cell growth and survival, making it a significant target for anticancer therapeutics (Zhang et al., 2018).

Molecular Synthesis and Characterization

The synthesis and characterization of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involve condensation reactions that yield products with potential antibacterial and anthelmintic activities. These compounds are characterized using techniques like LCMS, NMR, and single-crystal XRD, providing insights into their structural properties and potential biological activities (Sanjeevarayappa et al., 2015).

Catalytic Activity in Acylation Chemistry

Polymethacrylates containing a 4-amino-pyridyl derivative show significant catalytic activity in acylation chemistry, with self-activation effects observed due to neighboring group influences. These catalysts are synthesized and evaluated for their performance in forming tert-butyl acetate from tert-butanol and acetic anhydride. The study emphasizes the role of such compounds in facilitating chemical reactions with high efficiency and potential applications in industrial chemistry (Mennenga et al., 2015).

Building Blocks for Drug Synthesis

Compounds like tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates serve as building blocks for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives have applications in developing drugs for various conditions, highlighting the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthesizing complex molecules with specific stereochemical configurations (Marin et al., 2004).

作用機序

Mode of Action

The presence of the aminopyridine and piperidine functional groups suggest potential interactions with various enzymes and receptors .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Action Environment

The action, efficacy, and stability of “tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The compound should be stored in a dark place, sealed, and at a temperature of 28°C .

Safety and Hazards

The compound has several hazard statements: H315-H319 . This means it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

将来の方向性

特性

IUPAC Name |

tert-butyl 4-[[(5-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)10-18-14-5-4-13(17)11-19-14/h4-5,11-12H,6-10,17H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHTUAVMBLSSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

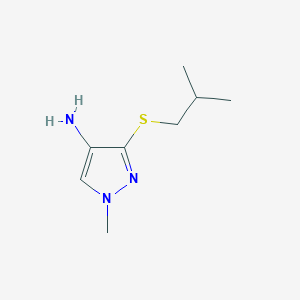

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2837659.png)

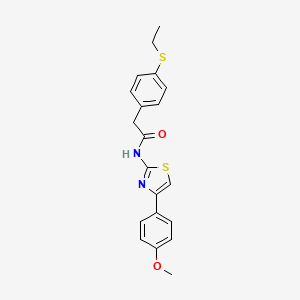

![2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2837663.png)

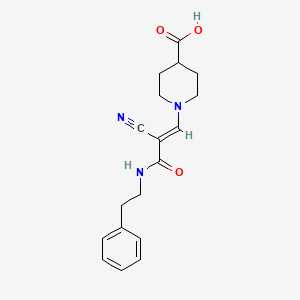

![4-[(Z)-2-cyano-3-(1-methoxypropan-2-ylamino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2837668.png)

![(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2837669.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine](/img/structure/B2837671.png)

![ethyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2837680.png)